

# The Definitive Guide to Diacetone Apiose: Structural Identity, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *alpha-D-Apiose diacetone*

CAS No.: 25904-06-7

Cat. No.: B6592865

[Get Quote](#)

## Executive Summary

Diacetone apiose (1,2:3,5-di-O-isopropylidene-D-apiofuranose) is a specialized, protected derivative of D-apiose, a naturally occurring branched-chain sugar. In the context of medicinal chemistry and carbohydrate synthesis, it serves as a critical chiral scaffold.<sup>[1]</sup> Its unique structural features—specifically the presence of a quaternary carbon at position 3 and a spiro-fused acetal system—make it an invaluable building block for nucleoside analogues, glycomimetics, and complex natural product synthesis.

This guide provides a rigorous technical analysis of diacetone apiose, moving beyond basic physical constants to explore its synthesis, structural characterization, and utility in modern drug discovery.

## Chemical Identity & Molecular Profile<sup>[2][3][4][5][6][7]</sup> <sup>[8]</sup>

At its core, "diacetone apiose" refers to the fully protected bis-acetonide of apiose. Unlike linear sugars, apiose possesses a branched hydroxymethyl group, allowing for a unique protection

pattern.

## Fundamental Constants

Property	Value	Notes
Common Name	Diacetone Apiose	Often refers to the -D-isomer
IUPAC Name	1,2:3,5-Di-O-isopropylidene- -D-apio-D-furanose	Numbering treats the branch as C5
Molecular Formula	C <sub>11</sub> H <sub>18</sub> O <sub>5</sub>	Derived from (Apiose) + 2( ) - 2( )
Molecular Weight	230.26 g/mol	Precision: 230.1154 (Monoisotopic)
CAS Number	25904-06-7	For the -D-isomer
Physical State	Crystalline Solid / Syrup	Isomer dependent; often plates from water/NH <sub>3</sub>
Melting Point	81–83 °C	Literature value for purified -isomer
Optical Rotation		( , Ethanol)

## Structural Analysis

The "diacetone" designation implies the presence of two isopropylidene protecting groups.

- Ring A (Furanose): The core sugar adopts a furanose (5-membered) ring structure.

- Ring B (1,2-Acetonide): The C1 and C2 hydroxyl groups are cis-oriented, allowing the formation of a stable 5-membered dioxolane ring fused to the furanose.
- Ring C (3,5-Acetonide): This is the distinguishing feature. D-Apiose has a tertiary hydroxyl at C3 and a primary hydroxyl at the branch carbon (C3', often numbered C5). These two hydroxyls are vicinal (on adjacent carbons), allowing the formation of a second 5-membered dioxolane ring. Because C3 is part of the furanose ring, this second acetonide is spiro-fused.

## Synthetic Pathways & Production Logic

As a Senior Application Scientist, it is crucial to understand that diacetone apiose is rarely isolated from natural sources directly. It is typically synthesized via the degradation of more abundant sugars (like glucose or mannose) or by protecting D-apiose obtained from hydrolysis of plant polysaccharides (e.g., *Zostera* or *Lemna* species).

### The "Diacetone Glucose" Route (Synthetic Logic)

The most robust synthetic route does not start with apiose (which is expensive) but generates the apiose skeleton from Diacetone D-Glucose.

Mechanism:

- Starting Material: 1,2:5,6-Di-O-isopropylidene- $\alpha$ -D-glucopyranose.  
-D-glucofuranose.
- Oxidation: The 5,6-acetonide is selectively hydrolyzed and the resulting diol is cleaved (periodate oxidation) to yield an aldehyde at C4.
- Aldol/Cannizzaro-like Rearrangement: Treatment with base and formaldehyde effects a ring contraction and hydroxymethylation, generating the apiose skeleton.
- Protection: The resulting apiose is treated with acetone and an acid catalyst (e.g.,  
or  
) to yield 1,2:3,5-di-O-isopropylidene-

-D-apiofuranose.

## Visualization of Synthetic Flow



[Click to download full resolution via product page](#)

Figure 1: The synthetic logic flow from commodity chemical (Glucose) to the high-value scaffold (Diacetone Apiose).

## Applications in Drug Development[1][2][11]

The molecular weight of 230.26 and the specific

formula are just the entry points. The value of diacetone apiose lies in its reactivity profile.

### Nucleoside Analogues (Antivirals/Anticancer)

Modified nucleosides often require sugars with non-natural branching to evade cellular repair mechanisms or inhibit viral polymerases.

- Mechanism: The 3,5-acetonide can be selectively hydrolyzed, exposing the primary hydroxyl (branch) and the tertiary C3-OH. This allows for the attachment of nucleobases or phosphates at specific, sterically crowded positions that are inaccessible in standard ribose sugars.
- Significance: The tertiary alcohol at C3 renders the glycosidic bond more resistant to enzymatic hydrolysis, improving the metabolic stability of the resulting drug candidate.

### Chiral Pool Synthesis

Diacetone apiose provides a pre-formed quaternary chiral center. In total synthesis, constructing quaternary centers is energetically costly. Using diacetone apiose allows researchers to "buy" this complexity rather than "build" it.

# Experimental Protocol: Preparation & Characterization

Objective: Synthesis of 1,2:3,5-di-O-isopropylidene-

-D-apiofuranose from D-apiose syrup. Note: This protocol assumes access to D-apiose (isolated from natural apiin or synthesized).

## Reagents

- D-Apiose (syrup, 10 mmol)
- Anhydrous Acetone (50 mL)
- Concentrated Sulfuric Acid ( ) or Iodine ( ) catalyst
- Sodium Bicarbonate ( )

## Methodology

- Dissolution: Dissolve D-apiose syrup in anhydrous acetone under an inert atmosphere ( ).
- Catalysis: Add a catalytic amount of conc. (approx. 0.1 mL).
- Reaction: Stir at room temperature for 4–6 hours. The reaction is thermodynamically controlled; the formation of the bis-acetonide is favored due to the stability of the fused/spiro rings.
- Monitoring: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the polar starting material and the appearance of a high-

spot.

- Quenching: Neutralize the acid by adding solid

until gas evolution ceases.

- Purification: Filter the solids and concentrate the filtrate under reduced pressure.
- Crystallization: The residue can often be crystallized from water containing a trace of ammonia (as noted in historical literature) or purified via flash chromatography on silica gel.

## Characterization Checklist (Self-Validation)

- Mass Spectrometry (ESI+): Expect

or

.

- <sup>1</sup>H NMR (CDCl<sub>3</sub>): Look for four distinct methyl singlets (from the two isopropylidene groups) in the 1.3–1.5 ppm range. The anomeric proton (H1) typically appears as a doublet around 5.8 ppm ( Hz).

## References

- Sigma-Aldrich.D-Apiose Product Specification & Physical Properties. Retrieved from
- PubChem.D-Apiose Compound Summary (CID 5460157).[2][3] National Library of Medicine. [2][4] Retrieved from [2]
- BenchChem.Application Notes and Protocols for the Chemical Synthesis of D-Apiose Derivatives. Retrieved from
- DrugFuture.D-Apiose di-O-isopropylidene Properties and Constants. Retrieved from
- BOC Sciences.1,2:3,5-Di-O-isopropylidene-beta-L-apiose Product Information.[5] Retrieved from

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [2. D-Apiose | C<sub>5</sub>H<sub>10</sub>O<sub>5</sub> | CID 5460157 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/D-Apiose)
- [3. D-Apiose, 639-97-4 \[thegoodscentscompany.com\]](https://www.thegoodscentscompany.com)
- [4. L-Apiose | C<sub>5</sub>H<sub>10</sub>O<sub>5</sub> | CID 12306753 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/L-Apiose)
- [5. bocsci.com \[bocsci.com\]](https://www.bocsci.com)
- To cite this document: BenchChem. [The Definitive Guide to Diacetone Apiose: Structural Identity, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6592865/docs#the-definitive-guide-to-diacetone-apiose-structural-identity-synthesis-and-applications\]](https://www.benchchem.com/product/b6592865/docs#the-definitive-guide-to-diacetone-apiose-structural-identity-synthesis-and-applications)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)